Ro 31-8830 (hydrochloride)

Description

Contextualization as a Selective Kinase Inhibitor

Ro 31-8830, also known as Bisindolylmaleimide XI, is recognized in scientific literature as a potent, orally active, and selective inhibitor of Protein Kinase C (PKC). medchemexpress.commedchemexpress.com Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. The selectivity of an inhibitor is a crucial aspect of its utility in research, as it allows for the specific targeting of a particular kinase or a small subset of kinases, thereby enabling a clearer understanding of their distinct physiological and pathological functions.

Ro 31-8830 demonstrates marked selectivity for certain isozymes of the PKC family. medchemexpress.com The Protein Kinase C family itself is diverse, comprising multiple isoforms that are categorized into conventional (requiring Ca²⁺ and diacylglycerol for activation), novel (requiring diacylglycerol but not Ca²⁺), and atypical (requiring neither) groups. The inhibitory activity of Ro 31-8830 is not uniform across all PKC isozymes, showing a degree of preference for the conventional and novel isoforms. invivochem.cn For instance, research has shown that Ro 31-8830 has a 10-fold higher selectivity for PKCα over PKCε. invivochem.cn This selectivity allows researchers to dissect the specific roles of different PKC isoforms in complex signaling networks. The compound's ability to permeate cells and its oral availability have made it a valuable tool for both in vitro and in vivo studies. nih.govncats.io

The inhibitory profile of Ro 31-8830 against various PKC isozymes is detailed in the table below, showcasing its potency and selectivity.

Table 1: Inhibitory Potency of Ro 31-8830 against PKC Isozymes

| PKC Isozyme | IC₅₀ (nM) |

|---|---|

| PKCα | 9 |

| PKCβI | 28 |

| PKCβII | 31 |

| PKCγ | 37 |

| PKCε | 108 |

Data sourced from MedChemExpress and InvivoChem, reflecting the concentration required for 50% inhibition of the enzyme's activity. medchemexpress.cominvivochem.cnmedchemexpress.eu

Historical Development within the Bisindolylmaleimide Class of Kinase Inhibitors

The development of Ro 31-8830 is rooted in the quest for more selective protein kinase inhibitors. The journey began with the discovery of staurosporine (B1682477), a natural product isolated from the bacterium Lentzea albida. Staurosporine was identified as a potent inhibitor of a wide range of protein kinases, but its lack of selectivity limited its therapeutic and research applications. nih.gov This non-selectivity spurred medicinal chemists to use staurosporine's indolocarbazole structure as a starting point, or "structural lead," to design more specific inhibitors. nih.govresearchgate.net

This effort led to the synthesis of the bisindolylmaleimide class of compounds. These synthetic molecules retain the core structural features of staurosporine necessary for kinase inhibition but incorporate modifications to achieve greater selectivity, particularly for PKC. nih.gov Within this class, a series of compounds were developed, including Ro 31-7549, Ro 31-8161, and Ro 31-8425, each with varying potencies and selectivities. nih.gov Ro 31-8830 emerged from this lineage as a methylated analogue of Ro 31-8425. nih.gov This specific chemical modification conferred the significant advantage of oral activity, a desirable property for in vivo research and potential therapeutic development. nih.gov The development of Ro 31-8830 and its predecessors represents a classic example of rational drug design, where a natural product scaffold is systematically modified to optimize biological activity and selectivity.

Table 2: Related Bisindolylmaleimide PKC Inhibitors

| Compound | Key Feature |

|---|---|

| Staurosporine | Potent, but non-selective protein kinase inhibitor; structural lead. nih.gov |

| Ro 31-8425 | A potent bisindolylmaleimide with 350-fold selectivity for PKC over PKA. nih.gov |

| Ro 31-7549 | A selective PKC inhibitor used in research to investigate cellular processes like hair follicle proliferation. nih.govresearcher.life |

| Ro 31-8220 | A related bisindolylmaleimide that inhibits PKC and other kinases. tocris.com |

This table highlights key compounds in the development pathway leading to Ro 31-8830.

Overall Research Significance and Scope of Investigation within Medicinal Chemistry

The primary significance of Ro 31-8830 in medicinal chemistry lies in its utility as a selective chemical probe to investigate the multifaceted roles of Protein Kinase C in cellular function and disease. nih.gov Its development provided researchers with a much-needed tool to move beyond the non-specific effects of agents like staurosporine. researchgate.net The compound has been instrumental in confirming the crucial role of PKC in T-cell activation, a cornerstone of the adaptive immune response. invivochem.cnnih.gov

The scope of research involving Ro 31-8830 is broad, with a significant focus on inflammatory processes and autoimmune diseases. medchemexpress.commedchemexpress.comnih.gov Studies have demonstrated its efficacy in animal models of inflammation, such as phorbol (B1677699) ester-induced edema and developing adjuvant arthritis. nih.gov These findings suggest that selective PKC inhibition could be a valuable strategy for managing T-cell-mediated autoimmune conditions. nih.gov Beyond immunology, Ro 31-8830 and its analogs have been employed in diverse research areas, including investigations into the regulation of cell proliferation in hair follicles and the mechanisms of ischemic stroke. ncats.ionih.gov The compound's role as an inhibitor at the catalytic site of PKC makes it a key agent for studying downstream signaling events and has contributed to the broader understanding of kinase biology and its application in drug design. koreascience.kracs.org

Structure

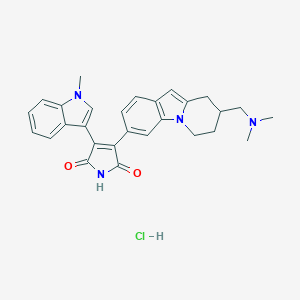

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-10-11-32-20(12-17)13-18-8-9-19(14-24(18)32)25-26(28(34)29-27(25)33)22-16-31(3)23-7-5-4-6-21(22)23;/h4-9,13-14,16-17H,10-12,15H2,1-3H3,(H,29,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVQGKBSNAIMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC5=C(C=C4)C=C6N5CCC(C6)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415526 | |

| Record name | 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145333-02-4 | |

| Record name | 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology of Ro 31 8830 Hydrochloride

Characterization of Primary Molecular Target: Protein Kinase C (PKC)

Ro 31-8830 is a potent inhibitor of Protein Kinase C, a family of serine/threonine kinases crucial in various cellular signaling pathways. medchemexpress.comresearchgate.net The inhibitory activity of Ro 31-8830 extends across the different classes of PKC isoforms: classical (or canonical), novel, and atypical.

Isoform Selectivity and Potency Profiling Across Canonical PKC Isoforms (e.g., PKCα, PKCβI, PKCβII, PKCγ)

Research has demonstrated that Ro 31-8830 and its related analog, Ro 31-8220, are potent inhibitors of the canonical PKC isoforms. Specifically, Ro 31-8220 inhibits PKC-α, PKC-βI, PKC-βII, and PKC-γ with IC50 values of 5 nM, 24 nM, 14 nM, and 27 nM, respectively. selleckchem.commedchemexpress.comselleckchem.com This indicates a high affinity for these conventional isoforms. Another related compound, Bisindolylmaleimide VIII (Ro 31-7549), also shows potent inhibition of these isoforms with IC50 values of 53 nM (PKC-α), 195 nM (PKC-βI), 163 nM (PKC-βII), and 213 nM (PKC-γ). medchemexpress.com

| Compound | PKCα (IC50) | PKCβI (IC50) | PKCβII (IC50) | PKCγ (IC50) |

| Ro 31-8220 | 5 nM | 24 nM | 14 nM | 27 nM |

| Ro 31-7549 | 53 nM | 195 nM | 163 nM | 213 nM |

Selectivity and Potency Profiling Against Novel and Atypical PKC Isoforms (e.g., PKCε, PKCη, PKCθ)

The inhibitory profile of bisindolylmaleimides extends to the novel and atypical PKC isoforms. For instance, Ro 31-8220 demonstrates an IC50 of 24 nM against the novel PKC-ε isoform. selleckchem.commedchemexpress.com Similarly, Ro 31-7549 inhibits PKC-ε with an IC50 of 175 nM. medchemexpress.com While specific data for Ro 31-8830 on all novel and atypical isoforms is not extensively detailed in the provided results, the activity of its close analogs suggests a broad-spectrum PKC inhibition. The PKC isoforms δ, ε, and θ are among the novel isoforms expressed in macrophages, while ζ, ι, and λ are the atypical isoforms present. nih.gov

Mechanistic Insights into PKC Inhibition

Ro 31-8830 and its analogs, such as Ro 31-8220, function as ATP-competitive inhibitors. nih.gov They target the catalytic domain of the PKC enzyme, which contains the ATP binding site. nih.gov By binding to this site, these inhibitors prevent the phosphorylation of PKC substrates, thereby blocking the downstream signaling cascade. The activation of classical and novel PKC isoforms typically requires diacylglycerol (DAG), and for classical isoforms, also Ca2+ ions. mdpi.com Atypical isoforms, however, are regulated through protein-protein interactions and phospholipids. mdpi.com

Identification of Additional Molecular Interactions

While Ro 31-8830 is a potent PKC inhibitor, it and its related compounds have been found to interact with other kinases and cellular proteins.

Inhibition of G Protein-Coupled Receptor Kinase 5 (GRK5)

Ro 31-8830 (also known as Ro 32-0432) has been identified as an inhibitor of G protein-coupled receptor kinase 5 (GRK5). medchemexpress.comncats.ioncats.io This off-target activity is a significant aspect of its molecular pharmacology.

Modulation of Other Kinases by Related Bisindolylmaleimide Analogs (e.g., MAPKAP-K1b, MSK1, GSK3β, S6K1)

The related bisindolylmaleimide analog, Ro 31-8220, has been shown to potently inhibit several other kinases in addition to PKC. These include Mitogen-activated protein kinase-activated protein kinase 1b (MAPKAP-K1b), Mitogen- and stress-activated protein kinase 1 (MSK1), Glycogen (B147801) synthase kinase 3β (GSK3β), and Ribosomal protein S6 kinase 1 (S6K1). selleckchem.commedchemexpress.comtocris.com The IC50 values for Ro 31-8220 against these kinases are 3 nM, 8 nM, 38 nM, and 15 nM, respectively. medchemexpress.comtocris.com This indicates that at concentrations used to inhibit PKC, Ro 31-8220 can also affect other signaling pathways.

| Kinase | Ro 31-8220 (IC50) |

| MAPKAP-K1b | 3 nM |

| MSK1 | 8 nM |

| GSK3β | 38 nM |

| S6K1 | 15 nM |

Influence on Voltage-Dependent Ion Channels by Related Analogs (e.g., Na+ Channels)

While Ro 31-8830 is a potent inhibitor of Protein Kinase C (PKC), research has revealed that its related analogs can exert direct effects on voltage-dependent ion channels, independent of their PKC inhibitory activity. ias.ac.in This off-target activity is a crucial consideration in the experimental use of this class of compounds, particularly in excitable cells where ion channel function is paramount.

Detailed investigations have centered on the analog Ro 31-8220 (Bisindolylmaleimide IX) , which shares a close structural resemblance to Ro 31-8830. Studies have demonstrated that Ro 31-8220 directly inhibits voltage-dependent Na+ channels at concentrations that are relevant for its use as a PKC inhibitor. ias.ac.innih.govtocris.com This inhibition has been observed across various experimental models, including rat cortical synaptosomes, CHO cells expressing rat brain Na+ channels (rCNaIIa), and isolated rat dorsal root ganglion neurons. nih.gov

The mechanism of this inhibition appears to be a direct interaction with the Na+ channel protein. Evidence for this direct action includes the finding that Bisindolylmaleimide V , an analog that is inactive as a PKC inhibitor, also inhibits Na+ channels. ias.ac.innih.gov This suggests that the bisindolylmaleimide scaffold itself is responsible for the Na+ channel blocking activity, rather than the specific structural features required for PKC inhibition.

The inhibitory effects of Ro 31-8220 on Na+ channels have been quantified in various assays. The following table summarizes key research findings:

| Compound | Assay | Cell/Tissue Type | Channel Subtype | Measured Effect | IC50 Value | Reference |

| Ro 31-8220 | Veratridine-stimulated 22Na+ influx | CHO cells | rCNaIIa | Inhibition | ~1.2 µM | nih.govresearchgate.net |

| Ro 31-8220 | Na+ channel-dependent glutamate (B1630785) release | Rat cortical synaptosomes | Native | Inhibition | - | ias.ac.innih.gov |

| Ro 31-8220 | Whole-cell patch-clamp | Rat dorsal root ganglion neurons | Native | Na+ current inhibition | - | nih.gov |

| Bisindolylmaleimide I (GF 109203X) | Inhibition of [3H]batrachotoxinin-A 20-α-benzoate binding | Rat cortical synaptosomes | Native | Inhibition | - | nih.gov |

Table 1: Inhibitory Effects of Ro 31-8830 Analogs on Voltage-Dependent Sodium Channels. This table presents data from studies investigating the direct inhibition of Na+ channels by analogs of Ro 31-8830. IC50 values represent the concentration of the compound required to inhibit 50% of the channel activity.

It is noteworthy that other related bisindolylmaleimide compounds, such as Bisindolylmaleimide I (GF 109203X) , also exhibit inhibitory activity at voltage-dependent Na+ channels. nih.gov This further supports the notion of a class effect for these molecules on this particular type of ion channel. The direct blockade of Na+ channels by these PKC inhibitors underscores the importance of careful interpretation of experimental results when using these compounds to probe PKC-dependent signaling pathways in electrically active cells.

Cellular and Subcellular Signaling Pathway Modulation by Ro 31 8830 Hydrochloride

Impact on Global Protein Phosphorylation Events

Ro 31-8830 (hydrochloride) functions as a potent, ATP-competitive inhibitor of conventional PKC enzymes, thereby significantly impacting global protein phosphorylation events within the cell. medchemexpress.com Its primary mechanism involves selective inhibition of various PKC isoforms, which are crucial serine/threonine kinases that regulate a multitude of signal transduction cascades. medchemexpress.commedchemexpress.com By binding to the ATP-binding site of these kinases, Ro 31-8830 prevents the phosphorylation of their downstream protein substrates.

The compound exhibits a high degree of selectivity for specific PKC isozymes. Research has quantified its inhibitory potency against several key isoforms, revealing its preferential targeting. This selectivity is critical to its function, as different PKC isoforms can have distinct, sometimes opposing, roles in cellular signaling. The inhibitory concentrations (IC50) for Ro 31-8830 against various PKC isoforms are detailed below, demonstrating its potent effect on this family of kinases compared to other enzymes.

| PKC Isoform | IC50 (nM) | Reference |

|---|---|---|

| PKCα | 9 | medchemexpress.com |

| PKCβI | 28 | medchemexpress.com |

| PKCβII | 31 | medchemexpress.com |

| PKCγ | 37 | medchemexpress.com |

| PKCε | 108 | medchemexpress.com |

Regulation of Cell Growth and Proliferation Signaling Cascades

The inhibition of PKC by Ro 31-8830 directly influences signaling cascades that control cell growth and proliferation. PKC isoforms are integral components of pathways that drive cell cycle progression and survival. By blocking PKC activity, Ro 31-8830 can suppress the proliferation of various cell types, including tumor cells and activated immune cells. ncats.ionih.gov

For instance, the compound has been shown to inhibit the proliferation of a human T-cell clone specific for an influenza peptide antigen (HA 307-319). invivochem.cn This anti-proliferative effect is a direct consequence of halting the PKC-mediated signals necessary for cells to advance through the cell cycle. The persistent activation of signaling pathways like the STAT3 cascade is a feature of many cancers, leading to uncontrolled proliferation. nih.gov Inhibitors that target key nodes in these pathways, such as PKC, can effectively arrest this growth. nih.gov The ability of Ro 31-8830 to suppress cell proliferation is a cornerstone of its therapeutic potential in inflammatory diseases and oncology research. medchemexpress.comncats.io

Immunological and Inflammatory Pathway Modulation

Ro 31-8830 is a significant modulator of immune and inflammatory responses, primarily due to the central role of PKC in activating immune cells, particularly T-lymphocytes. invivochem.cnmedchemexpress.com

T-cell activation is a critical event in initiating an adaptive immune response and is heavily dependent on PKC signaling. invivochem.cnnih.gov Ro 31-8830 has been demonstrated to be a potent inhibitor of T-cell activation. medchemexpress.commedical-xprt.com By blocking PKC, it prevents the downstream signaling events required for T-cell activation, proliferation, and effector function. invivochem.cn This inhibitory action has been observed in various experimental models, including the prevention of T-cell-driven chronic inflammatory responses in vivo. invivochem.cnncats.io The compound's ability to interfere with both early and late events in the T-cell activation process underscores the critical role of PKC in mounting an immune response. nih.gov

The transcription factor Nuclear Factor-kappaB (NF-κB) is a master regulator of inflammation, immunity, and cell survival. researchgate.netplos.org Its activation is often mediated by PKC isoforms in response to various stimuli. plos.orgnih.gov Ro 31-8830, by inhibiting PKC, can effectively suppress the activation of the NF-κB signaling pathway. medchemexpress.commedchemexpress.com In macrophages, for example, PKC inhibition has been shown to reduce M-CSF-induced NF-κB activity and the expression of NF-κB-regulated genes. plos.org This mechanism is central to the anti-inflammatory activity of Ro 31-8830, as it prevents the transcription of numerous pro-inflammatory genes, including cytokines and adhesion molecules. medchemexpress.comnih.gov

Influences on DNA Synthesis Processes

The inhibition of cell proliferation by Ro 31-8830 is directly linked to its influence on DNA synthesis. DNA replication is a prerequisite for cell division, and the signaling pathways that control it are often dependent on protein kinases like PKC. By blocking PKC, Ro 31-8830 disrupts the signals that commit a cell to enter the S-phase of the cell cycle, where DNA synthesis occurs. This is evident in studies showing its ability to inhibit the proliferation of T-lymphocytes, a process that inherently requires robust DNA synthesis for clonal expansion. researchgate.net The inhibition of DNA synthesis is a downstream consequence of the compound's primary action on upstream signaling cascades that govern cell cycle progression. medchemexpress.com

Crosstalk with Other Major Intracellular Signaling Networks (e.g., MAPK, ERK, JNK, Glycogen (B147801) Synthase)

The bisindolylmaleimide compound, Ro 31-8830, is recognized as a potent and selective inhibitor of protein kinase C (PKC). researchgate.netmedchemexpress.comresearchgate.net Its interaction with cellular signaling pathways is primarily through the modulation of PKC activity, which in turn leads to downstream effects on various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways and the regulation of metabolic enzymes like glycogen synthase.

The MAPK family, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, is a critical regulator of numerous cellular processes. medchemexpress.com The interaction of Ro 31-8830 with these pathways is complex. As a PKC inhibitor, Ro 31-8830 has the potential to influence the MAPK/ERK pathway. medchemexpress.eumedchemexpress.com Some studies on PKC inhibitors suggest they can affect the downstream BRAF/MEK/ERKs signaling pathway. medchemexpress.com Interestingly, research on related PKC inhibitors has shown that they can lead to the activation of ERK and JNK MAP kinases. researchgate.netnih.gov This suggests that the crosstalk between PKC and the MAPK pathways is not a simple linear inhibition but can involve complex feedback loops and context-dependent activation.

The regulation of glycogen synthase, a key enzyme in glycogen metabolism, is tightly controlled by phosphorylation and dephosphorylation events. aklectures.combiorxiv.org Glycogen synthase kinase-3 (GSK3) is a primary kinase that phosphorylates and thereby inactivates glycogen synthase. uniprot.orgnih.gov Insulin signaling promotes glycogen synthesis by inhibiting GSK3 and activating protein phosphatase 1 (PP1), which dephosphorylates and activates glycogen synthase. nih.gov While direct studies on Ro 31-8830's effect on glycogen synthase are limited, its role as a PKC inhibitor places it within this regulatory network, as PKC is known to participate in signaling cascades that can influence GSK3 activity and other components of glycogen metabolism.

Table 1: Summary of Ro 31-8830 Interaction with MAPK, ERK, JNK, and Glycogen Synthase Signaling

| Signaling Network | Interaction with Ro 31-8830 | Observed/Potential Effect | Reference |

| MAPK/ERK | Indirect, via PKC inhibition. | Potential to affect the downstream BRAF/MEK/ERK signaling cascade. | medchemexpress.com |

| JNK | Indirect, via PKC inhibition. | Related PKC inhibitors have been shown to activate JNK MAP kinase. | researchgate.netnih.gov |

| Glycogen Synthase | Indirect, via PKC inhibition. | Potential to influence the regulatory phosphorylation state of glycogen synthase through pathways involving GSK3. | uniprot.orgnih.govnih.gov |

Role in Transforming Growth Factor Beta (TGF-β) Signaling Contexts

The Transforming Growth Factor Beta (TGF-β) signaling pathway plays a crucial role in a multitude of cellular functions, including proliferation, differentiation, apoptosis, and extracellular matrix production. cusabio.comwjgnet.com The pathway is typically initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. This activated complex propagates the signal intracellularly, most commonly through the phosphorylation of Smad proteins.

The involvement of Ro 31-8830 in the TGF-β signaling pathway appears to be highly context-dependent. In a study using an immortalized rat astroglial cell line, Ro 31-8830, used as a PKC inhibitor, did not block the stimulation of Nerve Growth Factor (NGF) synthesis and secretion that was induced by TGF-β1. nih.govdeepdyve.com This finding indicates that in this particular cellular system, the signaling cascade from the TGF-β1 receptor to the induction of NGF is independent of the PKC isoforms that are sensitive to Ro 31-8830. nih.gov This suggests the existence of distinct, parallel signaling pathways that can be activated by TGF-β1. While some general evidence suggests that PKC inhibitors can interact with TGF-β receptors, the specific role of Ro 31-8830 requires further investigation across different biological contexts to be fully elucidated. medchemexpress.com

Table 2: Research Findings on Ro 31-8830 in TGF-β Signaling Contexts

| Cell System | Experimental Context | Finding | Conclusion | Reference |

| Rat Astroglial Cell Line (RC7) | Stimulation of Nerve Growth Factor (NGF) synthesis/secretion by TGF-β1. | Ro 31-8830 did not affect the stimulation of NGF production by TGF-β1. | The TGF-β1 signaling pathway leading to NGF production in these cells is likely independent of the PKC isoforms inhibited by Ro 31-8830. | nih.govdeepdyve.com |

Pharmacological and Biological Activities of Ro 31 8830 Hydrochloride

Elucidation of Anti-inflammatory Efficacy in Biological Systems

Ro 31-8830 is recognized as a potent and selective inhibitor of protein kinase C (PKC) and has demonstrated anti-inflammatory properties. medchemexpress.commedchemexpress.com As a derivative of Ro 31-8425, Ro 31-8830 has been shown to possess in vivo anti-inflammatory activity. hodoodo.com Studies have indicated that Ro 31-8830 can be administered orally and produces a dose-dependent inhibition of phorbol (B1677699) ester-induced paw edema in mice. nih.gov Furthermore, in a developing adjuvant arthritis model in rats, Ro 31-8830 selectively inhibited the secondary inflammation, highlighting its potential for mitigating inflammatory responses. nih.gov The anti-inflammatory effects of this compound are attributed to its ability to inhibit PKC, a key enzyme in many cellular signaling pathways that lead to inflammatory responses. medchemexpress.comnih.gov

| Model System | Effect of Ro 31-8830 | Reference |

| Phorbol ester-induced paw edema in mice | Dose-dependent inhibition | nih.gov |

| Developing adjuvant arthritis in rats | Selective inhibition of secondary inflammation | nih.gov |

Immunomodulatory Capabilities

The immunomodulatory potential of Ro 31-8830 is intrinsically linked to its function as a protein kinase C inhibitor. A related compound, Ro 32-0432, which is structurally similar, has been shown to prevent the activation of T-cells. medchemexpress.cominvivochem.cn This inhibition of T-cell activation is a critical aspect of immunomodulation and suggests that compounds of this class could have therapeutic applications in chronic inflammatory and autoimmune diseases. invivochem.cn Specifically, Ro 32-0432 inhibits the secretion of interleukin-2 (B1167480) (IL-2) and the expression of IL-2 receptors in peripheral human T-cells that have been stimulated. medchemexpress.com This indicates that Ro 31-8830 and its analogues can penetrate T-cells to suppress PKC-driven responses, thereby modulating the immune system. ncats.io The ability of these selective PKC inhibitors to interfere with T-cell activation underscores their potential value in the research of T-cell-mediated autoimmune diseases. nih.gov

| Cell Type | Effect of Ro 32-0432 (Related Compound) | Mechanism | Reference |

| Human T-cells | Inhibition of IL-2 secretion and receptor expression | Inhibition of Protein Kinase C | medchemexpress.com |

| Human T-cells | Prevention of T-cell activation | Inhibition of Protein Kinase C | invivochem.cn |

Neuroprotective Potentials as Evidenced by Related Compounds

Evidence for the neuroprotective potential of this class of compounds comes from studies on the related molecule, Ro 32-0432. In animal models of stroke, this compound has shown promise. When administered to rats following a middle cerebral artery occlusion and reperfusion, Ro 32-0432 was found to reduce the volume of the resulting infarct and improve neurological scores. nih.govresearchgate.net Additionally, in an experimental model of subarachnoid hemorrhage in rats, intrathecal administration of Ro 32-0432 attenuated the delayed reduction in cerebral blood flow. nih.gov These findings suggest that PKC inhibition may offer a new therapeutic avenue for cerebral ischemia by mitigating some of the damaging downstream effects of the initial ischemic event. researchgate.net

| Condition | Effect of Ro 32-0432 (Related Compound) | Model System | Reference |

| Ischemic Stroke | Reduced infarct volume and improved neurological score | Rat model of middle cerebral artery occlusion | nih.govresearchgate.net |

| Subarachnoid Hemorrhage | Attenuated delayed reduction in cerebral blood flow | Rat experimental model | nih.gov |

Effects on Specific Cellular Functions in Tissue Models (e.g., Sperm Capacitation, Hair Follicle Development)

The influence of Ro 31-8830 and related PKC inhibitors extends to specific cellular processes in different tissue models.

Hair Follicle Development: In studies using mouse hair follicle organ cultures, a series of bisindolylmaleimide PKC inhibitors, including Ro 31-8830, were observed to increase the levels of DNA synthesis. nih.govresearcher.life The IC50 values for these compounds, including Ro 31-8830, for the inhibition of isolated brain PKC ranged from 8 to 80 nM. nih.govresearchgate.net These inhibitors led to a maximal increase in DNA synthesis in the range of 151-197% of the control. nih.gov These results suggest that PKC may act as a negative proliferative signal in hair follicles, and its inhibition can delay the decline in DNA synthesis that occurs in cultured follicles. nih.gov

| PKC Inhibitor | Effect on Mouse Hair Follicle DNA Synthesis | EC50 Range (µM) | Maximal Level (% of Control) | Reference |

| Ro 31-8830 | Increase | 1-4 | 151-197 | nih.gov |

| Ro 31-7549 | Increase | 1-4 | 151-197 | nih.gov |

| Ro 31-8161 | Increase | 1-4 | 151-197 | nih.gov |

| Ro 31-8425 | Increase | 1-4 | 151-197 | nih.gov |

Sperm Capacitation: While direct studies on Ro 31-8830 in sperm capacitation are limited, research on the role of PKC in this process provides indirect insight. The process of sperm capacitation, which is essential for fertilization, is known to be regulated by protein phosphorylation events. nih.gov Studies have shown that inhibitors of protein kinase C can suppress the stimulatory effects of PKC activators on human sperm capacitation and the subsequent acrosome reaction. nih.gov This indicates that PKC plays a regulatory role in human sperm capacitation, and its inhibition can interfere with this crucial physiological process. nih.gov

Preclinical and Translational Research Studies of Ro 31 8830 Hydrochloride

In Vitro Experimental Models for Efficacy Assessment

In vitro studies have been fundamental in characterizing the mechanism of action and inhibitory profile of Ro 31-8830. These models allow for a controlled examination of the compound's effects at the cellular and molecular level.

Utilization of Various Cell Culture Systems (e.g., Primary Cells, Established Cell Lines)

The efficacy of Ro 31-8830 has been evaluated in a variety of cell culture systems, including both primary cells and established cell lines, to understand its impact on cellular processes. For instance, in studies involving platelets, Ro 31-8830 has been shown to inhibit PKC-mediated protein phosphorylation with IC50 values in the range of 0.25–4.4 µM karger.com. This demonstrates its ability to penetrate cell membranes and engage its intracellular target.

Research has also utilized human T-cells to investigate the immunomodulatory effects of Ro 31-8830. In peripheral human T-cells stimulated with a phorbol (B1677699) ester and phytohemagglutinin or anti-CD3, the compound was found to inhibit interleukin-2 (B1167480) (IL-2) secretion and IL-2 receptor expression, which are critical for T-cell proliferation. Furthermore, it inhibited the proliferation of an influenza peptide antigen-specific human T-cell clone when exposed to antigen-pulsed autologous presenting cells.

Biochemical Enzyme Activity Assays for Inhibitory Potency Determination

Biochemical assays have been instrumental in quantifying the inhibitory potency of Ro 31-8830 against its primary target, Protein Kinase C (PKC), and in determining its selectivity against other kinases. These assays typically measure the ability of the compound to block the phosphorylation of a substrate by the kinase.

Ro 31-8830 has demonstrated potent and selective inhibition of several PKC isoforms. The hydrochloride salt of Ro 31-8830, also known as Bisindolylmaleimide XI hydrochloride (Ro 32-0432), exhibits the following IC50 values for different PKC isoforms:

| PKC Isoform | IC50 (nM) |

| PKCα | 9 |

| PKCβI | 28 |

| PKCβII | 31 |

| PKCγ | 37 |

| PKCε | 108 |

This table presents the half-maximal inhibitory concentration (IC50) values of Ro 31-8830 (hydrochloride) against various Protein Kinase C (PKC) isoforms, indicating its potent inhibitory activity.

Furthermore, studies on a series of bisindolylmaleimide compounds, including Ro 31-8830, have shown that they inhibit isolated brain PKC with IC50 values ranging from 8 to 80 nM karger.com. Importantly, these compounds were found to be over 60-fold less potent against protein kinase A, highlighting a degree of selectivity for PKC karger.com. This selectivity is a crucial factor in minimizing off-target effects.

In Vivo Disease Models for Therapeutic Evaluation

To assess the therapeutic potential of Ro 31-8830 in a more complex biological context, researchers have utilized various in vivo disease models. These animal models are designed to mimic aspects of human diseases and provide insights into the compound's efficacy in a living organism.

Models of Inflammatory and Autoimmune Disorders (e.g., Antigen-Driven T-Cell Mediated Arthritis)

The anti-inflammatory properties of Ro 31-8830 have been investigated in animal models of inflammatory and autoimmune disorders. Notably, its efficacy has been demonstrated in a T-cell driven model of arthritis. Oral administration of Ro 31-8830 has been shown to inhibit the secondary paw swelling in adjuvant-induced arthritis in rats researchgate.net. This model is relevant to T-cell-mediated autoimmune diseases and suggests a potential therapeutic role for Ro 31-8830 in conditions like rheumatoid arthritis karger.com. The inhibition of T-cell activation and subsequent inflammatory responses is believed to be the primary mechanism behind its efficacy in these models.

Models of Neurological Conditions (e.g., Ischemic Stroke)

Investigation of Combination Therapy Strategies with Other Immunosuppressive Agents (e.g., Cyclosporine, FK506)

The exploration of combination therapy strategies involving protein kinase C (PKC) inhibitors, such as Ro 31-8830 (hydrochloride), with established immunosuppressive agents like cyclosporine and FK506 (tacrolimus) has been a key area of preclinical research. The rationale behind this approach is to target different pathways involved in T-cell activation to achieve synergistic immunosuppression, potentially allowing for lower doses of each agent and thereby reducing toxicity.

T-cell activation is a critical event in the immune response leading to graft rejection and autoimmune diseases. This process is primarily initiated through two major signaling pathways: the calcium-calcineurin pathway and the protein kinase C (PKC) pathway. Cyclosporine and FK506 exert their immunosuppressive effects by inhibiting the calcium-mediated pathway. In contrast, compounds like Ro 31-8830 (hydrochloride) are designed to inhibit the PKC pathway. By targeting both of these essential pathways simultaneously, a more comprehensive blockade of T-cell activation can be achieved.

Preclinical studies on a closely related bisindolylmaleimide PKC inhibitor, Ro 31-8220, have provided significant insights into the potential of this combination strategy. Research has demonstrated a potent synergy when this class of PKC inhibitors is combined with either cyclosporine or FK506. nih.gov

Detailed Research Findings

In vitro studies using human peripheral blood mononuclear cells have shown that combining a noninhibitory concentration of Ro 31-8220 with noninhibitory concentrations of either cyclosporine or FK506 results in a significant suppression of mitogen-induced interleukin-2 (IL-2) production. nih.gov IL-2 is a crucial cytokine for T-cell proliferation and differentiation. The synergistic effect observed in these studies highlights the potential for achieving clinically relevant immunosuppression at concentrations where individual agents show minimal activity.

The table below summarizes the key findings from a preclinical study investigating the synergistic effect of the PKC inhibitor Ro 31-8220 with cyclosporine and FK506 on IL-2 production.

| Compound Combination | Concentration of PKC Inhibitor (Ro 31-8220) | Concentration of Immunosuppressant | Suppression of Mitogen-Induced IL-2 Production |

|---|---|---|---|

| Ro 31-8220 + Cyclosporine | 25 nM (noninhibitory) | 8 nM (noninhibitory) | 60-80% |

| Ro 31-8220 + FK506 | 25 nM (noninhibitory) | 0.2 nM (noninhibitory) | 60-80% |

These findings suggest that the combination of a PKC inhibitor from the same family as Ro 31-8830 (hydrochloride) with standard immunosuppressants like cyclosporine or FK506 can lead to a potentiation of their immunosuppressive effects. nih.gov This synergy is attributed to the simultaneous blockade of two distinct and critical signaling pathways required for T-cell activation. The ability of this combination to inhibit both early and late T-cell activation events further underscores its potential as a powerful immunosuppressive strategy. nih.gov

While these data were generated with the related compound Ro 31-8220, they provide a strong rationale for the investigation of Ro 31-8830 (hydrochloride) in similar combination therapy models. The structural and functional similarities between these compounds suggest that Ro 31-8830 (hydrochloride) may exhibit a comparable synergistic profile with cyclosporine and FK506. Further preclinical and translational studies are warranted to confirm these effects specifically for Ro 31-8830 (hydrochloride) and to evaluate its potential for clinical application in transplantation and autoimmune diseases.

Structure Activity Relationship Sar Studies and Analog Development for Ro 31 8830 Hydrochloride

Identification of Core Pharmacophoric Elements within the Bisindolylmaleimide Scaffold

The fundamental pharmacophore of the bisindolylmaleimide class, to which Ro 31-8830 belongs, consists of three key components: two indole (B1671886) rings and a central maleimide (B117702) unit. mdpi.com This bisindolylmaleimide core is a privileged structure in kinase inhibition, derived from the natural product staurosporine (B1682477). mdpi.com The planarity and rigidity of this scaffold are crucial for its insertion into the ATP-binding pocket of protein kinases.

Studies on various analogs have demonstrated that the maleimide headgroup is critical for biological activity. Investigations comparing the bisindolylmaleimide structure with derivatives where the maleimide is replaced by a succinimide (B58015) or a lactam have shown a significant decrease in inhibitory potency, highlighting the essential role of the maleimide's specific chemical features in kinase inhibition. mdpi.com The two indole moieties provide a large surface area for hydrophobic and van der Waals interactions within the kinase's active site. These interactions contribute significantly to the binding affinity of the compound. The nitrogen atoms within the indole rings can also participate in hydrogen bonding, further anchoring the inhibitor to the enzyme.

Contribution of Specific Chemical Moieties to Biological Activity, Affinity, and Selectivity (e.g., Dimethylamino Moiety, Indole Rings)

The specific substituents on the core bisindolylmaleimide scaffold play a pivotal role in modulating the biological activity, binding affinity, and selectivity of compounds like Ro 31-8830.

The indole rings are not merely structural anchors; their substitution pattern can dramatically influence selectivity. For instance, the development of clinical candidates like ruboxistaurin (B62344) and enzastaurin (B1662900) involved strategic modifications of the indole rings to achieve high selectivity for specific PKC isoforms, such as PKC-β. mdpi.com

While specific data for the dimethylamino moiety of Ro 31-8830 is not extensively detailed in publicly available literature, the role of similar basic groups in other bisindolylmaleimides is well-documented. For example, in the related compound Bisindolylmaleimide I (GF109203X), a dimethylamino group has been shown to form a crucial hydrogen bond with the catalytic aspartate residue in the ATP-binding pocket of PKCβII. The absence of such a group in other analogs leads to a marked decrease in potency, although it can sometimes increase selectivity for PKC over other kinases.

The inhibitory profile of the closely related compound, Ro 31-8220 (Bisindolylmaleimide IX), provides insight into the potency and selectivity of this class. Ro 31-8220 is a pan-PKC inhibitor, potently inhibiting multiple isoforms. selleckchem.comsigmaaldrich.com However, it also demonstrates activity against other kinases, indicating that achieving high selectivity can be a challenge within this chemical series. sigmaaldrich.comtocris.com

| Kinase | IC50 (nM) |

|---|---|

| PKC-α | 5 |

| PKC-βI | 24 |

| PKC-βII | 14 |

| PKC-γ | 27 |

| PKC-ε | 24 |

| MAPKAP-K1b | 3 |

| MSK1 | 8 |

| GSK3β | 38 |

| S6K1 | 15 |

Evaluation of Stereochemical Influences on Compound Efficacy and Specificity

Stereochemistry is a critical determinant of the biological activity of many kinase inhibitors, and the bisindolylmaleimide class is no exception. Ro 31-8830 (Ro 32-0432) possesses a defined stereocenter, and its specific spatial arrangement is essential for its potent inhibitory activity. fda.gov The precise orientation of substituents in three-dimensional space dictates how effectively the inhibitor can fit into the chiral environment of the kinase's active site and form the necessary interactions for high-affinity binding.

The synthesis of bisindolylmaleimide analogs often results in racemic mixtures, and the separation of enantiomers is a crucial step in their development to isolate the more active stereoisomer. The differential activity between enantiomers underscores the importance of a specific stereochemical configuration for optimal interaction with the target kinase. Crystallographic studies of related bisindolylmaleimides bound to protein kinases have revealed that the inhibitor adopts a specific, non-planar conformation within the active site, with the indole rings rotated out of the plane of the maleimide. nih.gov This precise geometry, governed by the compound's stereochemistry, is vital for its inhibitory efficacy.

Rational Design and Synthesis of Novel Bisindolylmaleimide Analogs and Derivatives

The rational design of novel bisindolylmaleimide analogs based on the SAR of compounds like Ro 31-8830 has been an active area of research to improve potency and selectivity. mdpi.comnih.govnih.govrsc.orgmdpi.comrsc.org A common strategy involves the chemical manipulation and functionalization of the core scaffold to generate derivatives with unique biological profiles. mdpi.com

One successful approach has been the introduction of macrocyclic constraints. By tethering the two indole nitrogen atoms with a linker, researchers have created macrocyclic bisindolylmaleimides. This strategy can pre-organize the molecule into a bioactive conformation, potentially increasing affinity and selectivity.

Application of Computational and Cheminformatic Approaches to SAR Elucidation

Computational and cheminformatic tools have become indispensable in the elucidation of SAR for kinase inhibitors, including the bisindolylmaleimide class. nih.gov In silico modeling, for instance, allows for the visualization of how these inhibitors bind to the active site of their target kinases. Molecular docking studies can predict the binding orientation and affinity of novel analogs, helping to prioritize synthetic efforts.

X-ray co-crystallography of bisindolylmaleimides with protein kinases, although challenging for PKC itself, has been achieved with related kinases like PKA. nih.gov These crystal structures provide invaluable atomic-level details of the key interactions between the inhibitor and the enzyme, confirming the importance of specific hydrogen bonds and hydrophobic contacts. This structural information is then used to guide the rational design of new inhibitors with improved properties.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models. By analyzing a series of analogs and their corresponding biological activities, these models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with potency and selectivity. R-group decomposition is a cheminformatic technique used in conjunction with QSAR to systematically analyze the contribution of different substituents at various positions on the molecular scaffold, providing a more detailed understanding of the SAR.

Advanced Research Methodologies and Approaches for Ro 31 8830 Hydrochloride Investigation

Molecular and Biochemical Assay Platforms (e.g., Kinase Activity Assays, Western Blot Analysis for Phosphorylation)

The foundational analysis of Ro 31-8830 (hydrochloride) involves molecular and biochemical assays to determine its potency and selectivity as a kinase inhibitor.

Kinase Activity Assays

These assays are crucial for quantifying the inhibitory effect of a compound on a specific kinase. For Ro 31-8830, these assays have demonstrated its potent and selective inhibition of various PKC isoforms. medchemexpress.com The compound, derived from the non-selective protein kinase inhibitor staurosporine (B1682477), shows significantly higher affinity for PKC compared to other protein kinases. nih.govnih.gov The inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays. Studies have established the IC50 values of Ro 31-8830 against several PKC isoforms, highlighting its selectivity profile. medchemexpress.commedchemexpress.com

| PKC Isoform | IC50 (nM) |

|---|---|

| PKCα | 9 |

| PKCβI | 28 |

| PKCβII | 31 |

| PKCγ | 37 |

| PKCε | 108 |

Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com

Western Blot Analysis for Phosphorylation

Western blot analysis is a key technique used to confirm the intracellular activity of kinase inhibitors. fujifilm.com Since PKC is a kinase that phosphorylates other proteins to transmit cellular signals, its inhibition by Ro 31-8830 can be observed by a decrease in the phosphorylation of its downstream target proteins. medchemexpress.com Researchers utilize phospho-specific antibodies that recognize only the phosphorylated form of a target protein. bio-rad-antibodies.comresearchgate.net In studies involving Ro 31-8830 or similar bisindolylmaleimides, Western blotting has been used to demonstrate the inhibition of PKC-mediated protein phosphorylation in cellular models, such as platelets, thereby validating the compound's mechanism of action within a biological context. karger.comresearchgate.net

Cell-Based Functional Studies (e.g., Cell Proliferation Assays, Immunological Assays, DNA Synthesis Measurement)

To understand the physiological consequences of PKC inhibition by Ro 31-8830, a variety of cell-based functional studies are employed.

Cell Proliferation Assays

These assays measure the effect of a compound on the ability of cells to multiply. Various methods, such as the MTT or XTT assays, measure metabolic activity as an indicator of cell viability and proliferation. nih.govsigmaaldrich.com The PKC signaling pathway is known to be involved in regulating cell growth, and inhibitors like Ro 31-8830 are used to probe this function. medchemexpress.com

Immunological Assays

Given the crucial role of PKC in immune cell activation, particularly in T-cells, immunological assays are vital for characterizing inhibitors like Ro 31-8830. nih.gov One such assay is the mixed lymphocyte reaction (MLR), which mimics the T-cell response to foreign antigens. Studies have shown that bisindolylmaleimides related to Ro 31-8830 can inhibit the allogeneic MLR, indicating a potential role in modulating T-cell activation. nih.gov Furthermore, a related PKC inhibitor, Ro 31-8220, was shown to inhibit several key T-cell activation events, including mitogen-induced interleukin-2 (B1167480) (IL-2) production and IL-2-dependent T-cell proliferation. nih.gov

DNA Synthesis Measurement

The rate of DNA synthesis is a direct marker of cell proliferation. This is often measured by tracking the incorporation of labeled nucleosides, such as ³H-thymidine or 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA. karger.comsigmaaldrich.com In a notable finding, Ro 31-8830 and other related bisindolylmaleimides were observed to increase the levels of DNA synthesis in mouse hair follicle organ cultures. karger.comresearchgate.net These studies revealed that the PKC inhibitors delayed the natural decline in the rate of DNA synthesis that occurs in these cultures, suggesting that PKC may act as a negative proliferative signal in hair follicles. karger.com

| Compound | EC50 (µM) | Maximal DNA Synthesis (% of Control) |

|---|---|---|

| Ro 31-7549 | 1 - 4 | 151 - 197 |

| Ro 31-8161 | 1 - 4 | 151 - 197 |

| Ro 31-8425 | 1 - 4 | 151 - 197 |

| Ro 31-8830 | 1 - 4 | 151 - 197 |

Data reflects findings for a series of bisindolylmaleimides including Ro 31-8830. karger.comresearchgate.net

Advanced In Vivo Animal Model Design and Execution

To evaluate the pharmacological activity of Ro 31-8830 in a whole organism, researchers utilize specific in vivo animal models. These models are designed to replicate aspects of human diseases, primarily inflammatory conditions, where PKC is implicated.

Phorbol (B1677699) Ester-Induced Paw Edema in Mice : This is an acute model of inflammation. Phorbol esters are potent activators of PKC. When injected into the paw of a mouse, they cause a rapid inflammatory response characterized by swelling (edema). Research has shown that oral administration of Ro 31-8830 produces a dose-dependent inhibition of this phorbol ester-induced edema, providing in vivo evidence of its ability to block PKC-mediated inflammatory processes. nih.gov

Developing Adjuvant Arthritis in Rats : This is a more complex, chronic model of T-cell-mediated autoimmune disease that shares features with human rheumatoid arthritis. In this model, Ro 31-8830 was found to selectively inhibit the secondary inflammation associated with the developing arthritis. nih.gov This finding suggests that selective PKC inhibitors may have therapeutic value in the treatment of autoimmune diseases. nih.gov

The execution of these models involves careful administration of the compound, monitoring of disease progression through measurable endpoints (e.g., paw volume, clinical arthritis score), and subsequent analysis to determine efficacy.

High-Throughput Screening (HTS) Methodologies in Drug Discovery

High-Throughput Screening (HTS) is a drug discovery process that leverages automation to rapidly test large numbers of chemical compounds for a specific biological activity. thermofisher.comjapsonline.com While specific HTS campaigns leading directly to Ro 31-8830 are not detailed in the available literature, its development is a classic example of a lead optimization process that often follows HTS.

The starting point for the development of Ro 31-8830 was staurosporine, a natural product known to be a potent but non-selective protein kinase inhibitor. nih.gov The goal was to create analogs with improved selectivity for PKC. This process typically involves:

Library Synthesis : Creating a large library of related compounds, in this case, a series of bis(indolyl)maleimides.

Screening : Using an HTS platform to test this library against a panel of kinases (e.g., PKC, PKA, etc.) to identify compounds ("hits") that show high potency for the target (PKC) and low potency for off-targets. axcelead-us.com

Lead Optimization : Modifying the chemical structure of the most promising hits to further improve properties like selectivity, potency, and oral bioavailability, which ultimately led to the development of compounds like Ro 31-8830. nih.gov

HTS enables the efficient exploration of chemical space to identify novel and selective inhibitors from large compound collections. nih.govnih.gov

Advanced Spectroscopic and Analytical Techniques for Compound Analysis and Characterization (e.g., HPLC, MPLC, SMBC for Chiral Analysis)

The synthesis and quality control of a research compound like Ro 31-8830 (hydrochloride) rely heavily on advanced analytical and spectroscopic techniques. These methods are essential for confirming the identity, purity, and structural integrity of the compound.

High-Performance Liquid Chromatography (HPLC) : This is a cornerstone technique for the analysis of small molecules. farmaciajournal.com A Reverse-Phase HPLC (RP-HPLC) method is commonly used to separate the compound of interest from any impurities or starting materials. sld.cucognizancejournal.com By comparing the retention time of the sample to a known standard and analyzing the peak area, HPLC can accurately determine the purity of a batch of Ro 31-8830. Commercial suppliers often provide HPLC data to certify the quality of their products. medical-xprt.com

Mass Spectrometry (MS) : Coupled with liquid chromatography (LC-MS), mass spectrometry provides information about the molecular weight of the compound, which serves as a primary confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for elucidating the precise chemical structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the compound's carbon-hydrogen framework, confirming that the correct molecule has been synthesized.

These techniques are not only crucial for initial characterization but are also used in metabolic studies to identify and quantify the compound and its metabolites in biological samples such as plasma, urine, or tissue homogenates. researchgate.netsigmaaldrich.com

Integrated Computational Tools for Mechanistic Understanding and Predictive Modeling

Computational tools play an increasingly important role in modern drug discovery, from initial hit identification to lead optimization. For kinase inhibitors like Ro 31-8830, these methods provide invaluable insights that complement experimental data.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. For Ro 31-8830, docking studies would be used to model its interaction within the ATP-binding site of different PKC isoforms. These models can help explain the observed potency and selectivity by revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and specific amino acid residues in the kinase domain.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models attempt to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. In the development of the bis(indolyl)maleimide series, QSAR could have been used to identify which chemical features were most important for PKC inhibition and selectivity, thereby guiding the synthesis of more effective analogs.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the protein-ligand complex over time, providing a deeper understanding of the stability of the binding and the conformational changes that may occur upon inhibitor binding.

By integrating these computational approaches with experimental screening and assays, researchers can accelerate the design-synthesize-test cycle, leading to a more efficient drug discovery process.

Future Directions and Emerging Research Avenues for Ro 31 8830 Hydrochloride

Exploration of Novel Therapeutic Indications Beyond Current Preclinical Focus

The dysregulation of Protein Kinase C (PKC) is implicated in a wide array of human diseases. While much of the initial focus for PKC inhibitors has been on oncology, the ubiquitous nature of the PKC signaling pathway suggests potential therapeutic applications in other areas. Future research will likely investigate the efficacy of Ro 31-8830 in conditions such as cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. uclouvain.benih.gov For instance, modulating PKC activity could impact processes like cardiac hypertrophy, neuronal apoptosis, and immune cell activation. nih.govmdpi.com The exploration of Ro 31-8830 in these non-cancer indications represents a significant growth area for preclinical studies, potentially uncovering new treatment paradigms for a variety of challenging diseases.

Development of Highly Selective and Potent Analogs with Optimized Pharmacological Profiles

A significant challenge with early kinase inhibitors, including the parent compound staurosporine (B1682477), is their lack of selectivity. Ro 31-8830 was developed as a more selective inhibitor, but the quest for even greater specificity continues. researchgate.net The development of next-generation analogs focuses on enhancing selectivity for specific PKC isozymes, which could lead to more targeted therapies with fewer off-target effects. By employing medicinal chemistry strategies, researchers aim to create compounds with improved potency, metabolic stability, and pharmacokinetic properties. nih.govnih.gov This involves synthesizing and screening new chemical entities that retain the core pharmacophore responsible for PKC inhibition while modifying peripheral structures to fine-tune their interaction with the kinase's active site.

Table 1: Examples of Kinase Inhibitor Development Goals

| Development Goal | Rationale | Desired Outcome |

|---|---|---|

| Enhanced Isozyme Selectivity | Different PKC isozymes have distinct physiological roles; targeting specific isozymes can reduce side effects. | Analogs with high affinity for a single PKC isozyme (e.g., PKCα, PKCβ). |

| Increased Potency | Higher potency allows for lower therapeutic doses, potentially reducing toxicity. | Compounds with lower IC50 values for the target kinase. medchemexpress.com |

| Improved Pharmacokinetics | Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for clinical success. | Analogs with better oral bioavailability and longer half-life. |

| Reduced Off-Target Activity | Minimizing interactions with other kinases and cellular proteins enhances the safety profile. | Compounds with a clean profile in broad kinase panel screening. |

Further Investigation of Combination Therapy Strategies and Synergistic Interactions

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome drug resistance, and allow for lower doses of individual agents. semanticscholar.orgoncotarget.com Future research will systematically evaluate the synergistic or additive effects of combining Ro 31-8830 with other therapeutic agents. nih.gov This could include pairing it with conventional chemotherapeutics, targeted therapies that inhibit parallel signaling pathways, or immunotherapy agents. oncotarget.com Identifying effective drug combinations could significantly broaden the clinical utility of PKC inhibition. mdpi.commdpi.com Studies have shown that combining agents can lead to enhanced, dose-dependent tumor inhibition. oncotarget.com

Deeper Elucidation of its Molecular and Cellular Mechanisms of Action

While Ro 31-8830 is known to inhibit PKC, a more profound understanding of its downstream effects is necessary. researchgate.net Future studies will aim to unravel the complex molecular and cellular consequences of its inhibitory action. uclouvain.benih.gov This involves identifying the full spectrum of downstream substrates affected by Ro 31-8830-mediated PKC inhibition and understanding how this perturbation impacts cellular processes like proliferation, apoptosis, differentiation, and migration. nih.govmdpi.com Advanced techniques in proteomics, transcriptomics, and cell biology will be instrumental in mapping the intricate signaling networks modulated by this compound.

Table 2: Key Cellular Processes Influenced by PKC Signaling

| Cellular Process | Role of PKC | Potential Effect of Ro 31-8830 |

|---|---|---|

| Cell Proliferation | Often promotes cell cycle progression. | Inhibition of proliferation, cell cycle arrest. |

| Apoptosis (Programmed Cell Death) | Can have both pro- and anti-apoptotic roles depending on the context. | Induction of apoptosis in cancer cells. mdpi.com |

| Inflammation | Mediates inflammatory responses in immune cells. | Anti-inflammatory effects. mdpi.commdpi.com |

| Cell Migration & Invasion | Involved in cytoskeletal rearrangement and cell motility. | Reduction of metastatic potential in cancer. |

Utilization as a Chemical Probe for Investigating Kinase Pathway Dysregulation in Disease

Beyond its therapeutic potential, Ro 31-8830 serves as a valuable chemical probe for basic research. A chemical probe is a small molecule used to selectively inhibit a specific protein, allowing researchers to study that protein's function in cells and organisms. fomatmedical.com By using Ro 31-8830 to inhibit PKC, scientists can investigate the role of this kinase family in various physiological and pathological processes. This approach is crucial for validating PKC as a drug target in different diseases and for dissecting the complexities of kinase signaling pathways. nih.gov Its utility as a research tool helps to clarify the specific contributions of PKC dysregulation to disease states like cancer and inflammatory disorders.

Advanced Computational Modeling for Structure-Based Drug Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govscispace.comcutm.ac.in For Ro 31-8830, these approaches can accelerate the development of improved analogs. Structure-based drug design utilizes the three-dimensional structure of the target protein (PKC) to design molecules that bind to it with high affinity and selectivity. fiveable.me Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict how modifications to the Ro 31-8830 structure will affect its binding to PKC, thereby guiding the synthesis of more effective and selective inhibitors. mpg.de This rational design approach streamlines the drug discovery process, making it more efficient and cost-effective. nih.govfiveable.me

Table of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| Ro 31-8830 (hydrochloride) | Protein Kinase C (PKC) Inhibitor |

| Staurosporine | Non-selective Protein Kinase Inhibitor |

| Ribavirin | Anti-viral drug |

| Sabutoclax | Pan-Bcl-2 inhibitor |

| Minocycline | Antibiotic |

| Marizomib | Proteasome inhibitor |

| Vorinostat | Histone deacetylase (HDAC) inhibitor |

| Decitabine | DNA methyltransferase inhibitor |

| Doxorubicin | Chemotherapeutic agent |

| CI-994 | Histone deacetylase (HDAC) inhibitor |

| Tubacin | Histone deacetylase (HDAC) inhibitor |

| Erlotinib | Kinase inhibitor |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and stability of Ro 31-8830 (hydrochloride) in experimental formulations?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for purity assessment, as described for pyridoxine hydrochloride formulations . Validate the method using peak integration and impurity thresholds (e.g., sum of impurities ≤2% as per pharmacopeial standards) . For stability studies, conduct accelerated degradation tests under varying pH, temperature, and light exposure, and monitor for hydrolysis products using mass spectrometry (MS) .

Q. How should researchers safely handle Ro 31-8830 (hydrochloride) in laboratory settings?

- Protocols :

- Use NIOSH-approved respirators and chemical-resistant gloves during handling to avoid inhalation or dermal exposure .

- Store at 4°C under nitrogen to prevent degradation, as recommended for similar hydrochlorides .

- Implement local exhaust ventilation and emergency eyewash stations, aligning with OSHA Hazard Communication Standard guidelines .

Q. What in vitro models are suitable for preliminary evaluation of Ro 31-8830 (hydrochloride)'s pharmacological activity?

- Experimental Design :

- Use isolated tissue preparations (e.g., guinea pig atrial strips) to assess β1-adrenergic receptor agonism, as demonstrated for Ro 363 hydrochloride .

- Measure dose-response curves for parameters like contractility and arrhythmic potential, comparing to reference agonists (e.g., isoproterenol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor selectivity data for Ro 31-8830 (hydrochloride) across studies?

- Data Analysis Framework :

- Perform radioligand binding assays with varying concentrations of competing ligands (e.g., propranolol for β-receptors) to quantify selectivity ratios .

- Cross-validate results using knockout animal models or siRNA-mediated receptor silencing to isolate target effects .

- Address batch-to-b variability by verifying compound purity via NMR and HPLC before assays .

Q. What strategies optimize in vivo pharmacokinetic profiling of Ro 31-8830 (hydrochloride) in rodent models?

- Methodology :

- Use staggered blood sampling and LC-MS/MS for plasma concentration-time curve analysis. Adjust dosing based on solubility data (e.g., pre-formulate in saline with <0.1% DMSO) .

- For tissue distribution studies, employ autoradiography or tissue homogenization followed by extraction and chromatographic separation .

Q. How can formulation challenges (e.g., low aqueous solubility) be addressed for Ro 31-8830 (hydrochloride) in preclinical studies?

- Formulation Techniques :

- Develop hydrogels or nanoemulsions using experimental design (e.g., Box-Behnken design) to optimize viscosity and drug release, as validated for metformin hydrochloride .

- Incorporate viscosity-reducing excipients like pyridoxine hydrochloride or thiamine derivatives, ensuring compatibility via DSC and FTIR analysis .

Safety and Compliance

Q. What documentation is critical for regulatory compliance when publishing Ro 31-8830 (hydrochloride) research?

- Requirements :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.